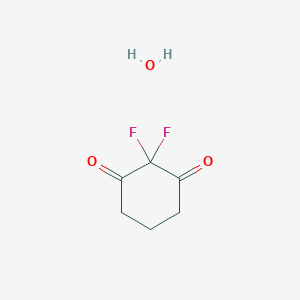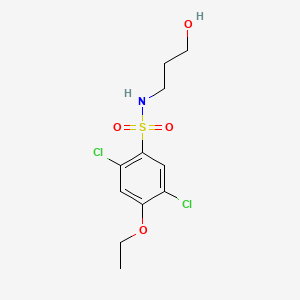
C.I. Reactive Blue 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Reactive Blue 203 is a reactive dye that changes color from blue to purple when heated . It is used in forensics, where it can detect the presence of alkali metal ions . It has also been shown to react with fungal cells and peroxidase enzymes, yielding a violet color .
Synthesis Analysis
The synthesis of reactive dyes like C.I. Reactive Blue 19 involves complex chemical processes . For instance, a new biocomposite cross-linked glutaraldehyde-chitosan/MgO/Fe3O4 (CTS-GL/MgO/Fe3O4) adsorbent was prepared and applied for the removal of reactive blue 19 . The prepared CTS-GL/MgO/Fe3O4 was structurally characterized using spectroscopic (XRD, FTIR, SEM–EDX), and its physicochemical properties were evaluated .Molecular Structure Analysis
Reactive dyes are chromophores which contain pendant groups capable of forming covalent bonds with nucleophilic sites in fibrous substrates . The structure of these dyes is stable to conditions encountered in laundering .Chemical Reactions Analysis
Reactive dyes like C.I. Reactive Blue 19 undergo various chemical reactions. For example, a purified recombinant Thermobifida fusca DyP (TfuDyP) in E. coli BL21(DE3) was used to treat Reactive Blue 19 (RB19), an anthraquinone dye . The reaction intermediates analyzed by ultra performance liquid chromatography/mass spectroscopy (UPLC–MS) indicated the initial site of TfuDyP attack on RB19 .Physical And Chemical Properties Analysis
Reactive dyes have a wide shade gamut, flexibility in application, and excellent fastness properties when dyed on wool, silk, cotton, and regenerated cellulosic fibers . They are also water-soluble, making them difficult to eliminate by conventional treatment technologies .Mecanismo De Acción
Propiedades
Número CAS |
12225-37-5 |
|---|---|
Nombre del producto |
C.I. Reactive Blue 9 |
Fórmula molecular |
C13H27NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




